The synthesis of rac 7-Hydroxy Efavirenz primarily occurs in vivo through the metabolic pathways involving cytochrome P450 enzymes, specifically CYP2A6. This pathway accounts for approximately 23% of Efavirenz metabolism. The hydroxylation process involves the introduction of a hydroxyl group (-OH) at the 7-position of the Efavirenz molecule, resulting in rac 7-Hydroxy Efavirenz.
Rac 7-Hydroxy Efavirenz retains a similar structure to its parent compound, Efavirenz, with a hydroxyl group substituting at the 7-position on the benzoxazine ring.
Rac 7-Hydroxy Efavirenz participates in various chemical reactions primarily as a metabolite rather than an active pharmaceutical ingredient. Its formation is part of the metabolic pathway of Efavirenz.
The mechanism of action for rac 7-Hydroxy Efavirenz is closely related to that of its parent compound, Efavirenz. While rac 7-Hydroxy Efavirenz itself does not exhibit significant antiretroviral activity, it serves as a marker for understanding the metabolic pathways and pharmacokinetics associated with Efavirenz.
Rac 7-Hydroxy Efavirenz exhibits several notable physical and chemical properties:
Rac 7-Hydroxy Efavirenz is primarily utilized in pharmacokinetic studies to understand the metabolism of Efavirenz and its potential interactions with other drugs. It serves as a valuable biomarker for assessing individual responses to antiretroviral therapy and can inform dosing strategies based on genetic variability among patients.
rac 7-Hydroxy Efavirenz (CAS 205754-50-3) is a monohydroxylated metabolite of the antiretroviral drug Efavirenz. Its molecular formula is C₁₄H₉ClF₃NO₃, with a molecular weight of 331.67 g/mol [9]. The prefix "rac" denotes its racemic nature, indicating an equimolar mixture of two enantiomers arising from chiral center formation at the site of hydroxylation. This differs from the parent Efavirenz, which exhibits stereospecific activity. The compound’s systematic IUPAC name is 6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one [9], and its structure features a benzoxazinone core modified with chlorine, trifluoromethyl, cyclopropyl ethynyl, and phenolic hydroxyl groups.
Table 1: Molecular Identity of rac 7-Hydroxy Efavirenz and Related Compounds
Property | rac 7-Hydroxy Efavirenz | Efavirenz | rac 7-Hydroxy Efavirenz 7-O-Sulfate |
---|---|---|---|
CAS Number | 205754-50-3 | 154598-52-4 | 1702668-51-6 |
Molecular Formula | C₁₄H₉ClF₃NO₃ | C₁₄H₉ClF₃NO₂ | C₁₄H₉ClF₃NO₆S |
Molecular Weight (g/mol) | 331.67 | 315.67 | 411.74 |
Chirality | Racemic | Chiral (S-active) | Racemic |
The hydroxylation of Efavirenz occurs primarily at positions C7 or C8 on the benzoxazinone ring, yielding distinct regioisomers with divergent biochemical properties:
Table 2: Structural and Functional Comparison of Efavirenz Metabolites
Feature | rac 7-Hydroxy Efavirenz | rac 8-Hydroxy Efavirenz | 7,8-Dihydroxy Efavirenz |
---|---|---|---|
CAS Number | 205754-50-3 | 205754-32-1 | Not specified in sources |
Hydroxyl Position | C7 of benzoxazinone ring | C8 of benzoxazinone ring | C7 and C8 |
Key Biological Role | CYP2B6 substrate; Phase II precursor | Potent CYP46A1 activator | Weak CYP46A1 activator |
Polarity | Moderate | Higher than 7-isomer | Highest |
In Vivo Effect on Brain Cholesterol | Not reported | Significant increase in 24HC | Modest CYP46A1 activation |
Table 3: Physicochemical Profile
Property | rac 7-Hydroxy Efavirenz | rac 7-Hydroxy Efavirenz 7-O-Sulfate |
---|---|---|
Physical State | Neat solid | Neat solid |
Storage Temperature | –20°C | Room temperature |
Solubility | Low in water; high in organics | Higher aqueous solubility due to sulfate |
Key Reactivity | Phase II conjugation site | Electrophilic sulfate group |
The structural and physicochemical distinctions between rac 7-Hydroxy Efavirenz and its analogs underscore its unique metabolic roles and potential as a biomarker for Efavirenz biotransport [5] [7] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0